4-chloro-N-(cyclopropylmethyl)-2-methylaniline
Description
Contextual Significance within N-Alkylated Anilines and Halogenated Aromatics
The structure of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline places it at the intersection of two important classes of organic compounds: N-alkylated anilines and halogenated aromatics. Both of these families are of profound importance in contemporary chemical research and development.
N-alkylated anilines are crucial intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals. The process of N-alkylation, which involves the introduction of an alkyl group onto the nitrogen atom of an amine, is a fundamental transformation in organic chemistry for the creation of secondary and tertiary amines. These amines are prevalent in numerous biologically active molecules. Aniline (B41778) derivatives, in particular, are foundational components in the development of various drugs, dyes, and polymers.
Halogenated aromatic compounds are also of immense interest, especially in the field of medicinal chemistry. The incorporation of halogen atoms, such as chlorine, into a molecule can significantly alter its physicochemical properties. This can lead to improved metabolic stability, enhanced binding affinity to biological targets, and better membrane permeability. More than a quarter of all FDA-approved drugs contain at least one halogen atom, underscoring the importance of halogenation in drug design. nih.gov The presence of the chlorine atom in this compound, therefore, suggests its potential utility in the development of new therapeutic agents.
Research Importance as a Synthetic Intermediate and Probe Molecule
The primary significance of this compound in a research context lies in its role as a synthetic intermediate. Its structural motifs—the substituted aniline core and the cyclopropylmethyl group—are features found in various biologically active compounds.
For instance, the parent compound, 4-chloro-2-methylaniline (B164923), serves as an intermediate in the production of pesticides and azo dyes. While specific research detailing the direct use of this compound is not extensively documented in publicly available literature, its constituent parts are of known importance. The N-(cyclopropylmethyl) moiety, for example, is a key structural feature in a number of kappa opioid receptor agonists, which are compounds of interest for the development of non-addictive analgesics.
The value of a molecule like this compound in a research setting is often as a building block in a larger synthetic scheme. Chemists can utilize the reactive sites on the molecule—the aromatic ring and the secondary amine—to construct more elaborate molecular architectures. The aniline nitrogen can undergo further reactions, and the aromatic ring can be subject to various substitution reactions, allowing for the synthesis of a library of related compounds for screening in drug discovery programs.
While its application as a molecular probe is not well-established, its structure lends itself to such possibilities. A molecular probe is a molecule used to study the properties of other molecules or structures. Given the prevalence of halogenated and N-alkylated anilines in biologically active compounds, this compound could potentially be used to investigate the binding pockets of enzymes or receptors where such structural features are recognized.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKXXUEWGYTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228686 | |
| Record name | 4-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939757-94-5 | |
| Record name | 4-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939757-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(cyclopropylmethyl)-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Transformations, and Mechanistic Insights of 4 Chloro N Cyclopropylmethyl 2 Methylaniline
Transformations Involving the N-Cyclopropylmethylamino Group
The N-cyclopropylmethylamino moiety is a key site of reactivity, with both the amine functionality and the cyclopropane (B1198618) ring being susceptible to various transformations.
The secondary amine in 4-chloro-N-(cyclopropylmethyl)-2-methylaniline can undergo both oxidation and reduction reactions.
Oxidative Chemistry: The metabolism of N-cyclopropyl anilines often involves oxidation. hyphadiscovery.com Single-electron transfer (SET) from the nitrogen atom can lead to the formation of a radical cation. ethz.chacs.org This intermediate is a key species that can lead to a variety of products. N-dealkylation is a common metabolic pathway for N-alkylated anilines, which would lead to the formation of 4-chloro-2-methylaniline (B164923). hyphadiscovery.com Oxidation can also occur at the nitrogen atom to form hydroxylamines or nitroso compounds.
Reductive Chemistry: The reductive cleavage of the C-N bond in N-cyclopropylmethylamines is also a possible transformation, although it typically requires specific reducing agents. For instance, certain metal-free reductive cleavage methods have been developed for N-alkyl bonds. nih.gov
| Reaction Type | Reagents/Conditions | Potential Products | Reference |
| Oxidation (SET) | Triplet-state photosensitizers | Amine radical cation | ethz.chacs.org |
| Oxidative N-dealkylation | Cytochrome P450 enzymes | 4-chloro-2-methylaniline | hyphadiscovery.com |
| Reductive C-N bond cleavage | Photoactivated electron donors | 4-chloro-2-methylaniline and cyclopropylmethane | nih.gov |
This table summarizes potential oxidative and reductive transformations of the amine group.
The strained cyclopropane ring in the N-cyclopropylmethyl group is susceptible to ring-opening reactions, particularly following the formation of a radical cation on the nitrogen atom. researchgate.netbeilstein-journals.org The formation of this radical cation weakens the adjacent C-C bonds of the cyclopropane ring, facilitating its cleavage.
Upon single-electron oxidation of N-cyclopropylanilines, a rapid and irreversible ring-opening of the cyclopropyl (B3062369) group can occur. ethz.chacs.org This process is often faster than competing reactions like radical cation deprotonation. The ring-opening of the cyclopropylmethyl radical cation typically leads to the formation of an iminium ion with a C-centered radical. This reactive intermediate can then undergo further reactions, such as combination with other radicals (e.g., NO) or further oxidation. researchgate.net
The regioselectivity of the ring-opening can be influenced by substituents on the cyclopropane ring. In the case of an unsubstituted cyclopropylmethyl group, cleavage of any of the three C-C bonds is possible, leading to different isomeric products.
| Initiating Step | Key Intermediate | Potential Final Products (after further reaction) | Reference |
| Single-electron oxidation | N-(4-chloro-2-methylphenyl)-N-(cyclopropylmethyl)amine radical cation | Ring-opened iminium ion with a C-centered radical | acs.orgresearchgate.net |
| Acid-catalyzed reaction | Protonated amine | Ring-opened carbocationic species | stackexchange.com |
This table illustrates the reactivity of the cyclopropane ring under different conditions.
Exploration of Reactive Intermediates
Several reactive intermediates can be postulated in the chemical transformations of this compound.
Amine Radical Cation: As discussed, single-electron transfer from the nitrogen atom generates an amine radical cation. This species is central to the oxidative chemistry of the molecule, particularly the ring-opening of the cyclopropyl group. ethz.chacs.orgresearchgate.net The stability of this radical cation can be influenced by the electronic nature of the substituents on the aniline (B41778) ring.
Iminium Ion: The ring-opening of the cyclopropylmethyl radical cation can lead to the formation of an iminium ion. This electrophilic species can then be trapped by nucleophiles.
Carbocationic Intermediates: In the context of electrophilic aromatic substitution, the attack of an electrophile on the aniline ring proceeds through a resonance-stabilized carbocationic intermediate known as an arenium ion or sigma complex.
Benzyne (B1209423) Intermediate: While less common for this type of substrate, under very strong basic conditions, elimination of HCl could potentially lead to a benzyne intermediate, which would then be rapidly trapped by a nucleophile. chemistrysteps.com
The study of these reactive intermediates, often through spectroscopic methods or trapping experiments, is crucial for elucidating the detailed mechanisms of the reactions of this compound.
Formation and Reactivity of N-Alkylaryl Nitrenium Ions
N-alkyl-N-arylaminodiazonium ions can serve as precursors to reactive aryl nitrenium intermediates through the loss of a nitrogen molecule. psu.edu A common and clean method for generating nitrenium ions for mechanistic studies is the photolysis of corresponding N-aminopyridinium ion precursors. chemrxiv.org This photochemical route involves the heterolysis of the N-N bond, reliably producing free nitrenium ions whose subsequent reactions can be studied. chemrxiv.org
For this compound, its transformation into the corresponding nitrenium ion, the 4-chloro-N-(cyclopropylmethyl)-2-methylphenylnitrenium ion, would create a highly reactive electrophilic species. The reactivity of this nitrenium ion is influenced by the electronic effects of the substituents on the aromatic ring.
Research on substituted arylnitrenium ions has shown that the nature of the substituents significantly impacts their reactivity. psu.edursc.org A study comparing the reactivity of various N-methyl-N-(substituted-phenyl)nitrenium ions revealed a reactivity trend where substituents at the 4-position influenced the rate of reaction with weak nucleophiles in the order of 4-Cl ≈ 4-Me > 4-Ph > 4-OMe. psu.edursc.org This indicates that both the electron-withdrawing chloro group and the electron-donating methyl group at the para position enhance the reactivity of the nitrenium ion compared to phenyl or methoxy (B1213986) substituents. psu.edursc.org
Based on these findings, it can be inferred that the 4-chloro-N-(cyclopropylmethyl)-2-methylphenylnitrenium ion would be a highly reactive species. The presence of the 4-chloro group is expected to enhance its electrophilicity. The 2-methyl group, being ortho to the nitrenium center, could exert both steric and electronic effects, potentially influencing the regioselectivity of its reactions.
The general reactivity of arylnitrenium ions involves reactions with nucleophiles. psu.edu For instance, they readily react with amines, often at or near the diffusion-controlled rate. psu.edursc.org Weaker nucleophiles, such as alcohols and water, also react with arylnitrenium ions, leading to the formation of ortho and para adducts. psu.educhemrxiv.org However, the presence of the cyclopropylmethyl group on the nitrogen atom introduces alternative reaction pathways, as discussed in the following section.
Intramolecular Rearrangements of Nitrenium Ions
The presence of a cyclopropyl group attached to the nitrogen atom in a nitrenium ion opens up unique intramolecular rearrangement pathways that can compete with intermolecular reactions. chemrxiv.org The cyclopropyl group can effectively donate electron density to the electron-deficient nitrogen center through the formation of a non-classical structure, analogous to the well-studied cyclopropylcarbinyl cation. chemrxiv.org
Studies on cyclopropyl-substituted nitrenium ions have demonstrated two primary unimolecular decay pathways: cyclopropyl ring expansion and ethylene (B1197577) elimination. chemrxiv.org
Cyclopropyl Ring Expansion: This rearrangement involves a 1,2-shift of a cyclopropyl CH2 group to the nitrenium ion center. chemrxiv.org This process leads to the formation of a four-membered ring structure known as an azetium ion. chemrxiv.org For the 4-chloro-N-(cyclopropylmethyl)-2-methylphenylnitrenium ion, this rearrangement would result in the formation of the corresponding substituted N-phenylazetium ion. This azetium ion can then be trapped by nucleophiles, such as water or alcohols, to yield stable azetidine (B1206935) products. chemrxiv.org
Ethylene Elimination: An alternative rearrangement pathway for cyclopropyl-substituted nitrenium ions is the elimination of ethylene. chemrxiv.org This fragmentation reaction leads to the formation of an isonitrilium ion. chemrxiv.org In the case of the nitrenium ion derived from this compound, this would produce the 4-chloro-2-methylphenylisonitrilium ion and ethylene.
The competition between these intramolecular rearrangements and intermolecular trapping by nucleophiles is dependent on the stability of the nitrenium ion and the concentration of the trapping agent. chemrxiv.org For more stable nitrenium ions, the barriers to these unimolecular processes are high enough that bimolecular trapping can be competitive, especially at high concentrations of the nucleophile. chemrxiv.org
The specific outcomes for the 4-chloro-N-(cyclopropylmethyl)-2-methylphenylnitrenium ion would likely be a combination of these pathways. The electronic nature of the chloro and methyl substituents on the aryl ring would modulate the stability of the nitrenium ion, thereby influencing the relative rates of ring expansion, ethylene elimination, and intermolecular reactions.
Computational and Theoretical Investigations Applied to 4 Chloro N Cyclopropylmethyl 2 Methylaniline Chemistry
Quantum Chemical Analysis of Electronic Structure and Bonding
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. youtube.com
In 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, the electronic properties are modulated by its various substituents. The amino group and the methyl group are electron-donating, increasing the electron density of the aromatic ring and raising the energy of the HOMO. acs.org Conversely, the chlorine atom is an electron-withdrawing group due to its high electronegativity, which tends to lower the energy of the molecular orbitals and can decrease the electron density on the nitrogen atom. journaleras.com
Computational methods like Density Functional Theory (DFT) can be used to calculate these properties. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights regions of positive and negative charge. For this molecule, the MEP map would likely show a region of negative potential around the nitrogen atom, indicating its nucleophilic character, and around the chlorine atom. journaleras.com The distribution is also influenced by the bulky cyclopropylmethyl group attached to the nitrogen.
Table 1: Calculated Electronic Properties of Substituted Anilines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline (B41778) | -5.14 | -0.21 | 4.93 | 1.53 |
| 4-Chloroaniline | -5.32 | -0.45 | 4.87 | 2.99 |
| 2-Methylaniline | -4.98 | -0.15 | 4.83 | 1.45 |
| 4-Chloro-2-methylaniline (B164923) | -5.15 | -0.38 | 4.77 | 2.85 |
| Note: Data are representative values based on DFT calculations for related structures to illustrate electronic trends. |
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital into an adjacent empty or partially filled anti-bonding orbital. youtube.com In this compound, several hyperconjugative interactions are theoretically possible.
A key interaction involves the cyclopropyl (B3062369) group. The C-C bonds of the cyclopropane (B1198618) ring have significant p-character, allowing them to donate electron density to adjacent electron-deficient centers. researchgate.net This phenomenon, known as σ-π or σ-p hyperconjugation, can occur between the cyclopropylmethyl group's sigma bonds and the p-orbital of the nitrogen atom or the π-system of the aniline ring. This donation of electron density can influence the geometry around the nitrogen atom and affect its basicity. researchgate.net
Furthermore, hyperconjugation occurs between the C-H bonds of the methyl group and the aromatic ring, contributing to the electron-donating nature of the methyl substituent. These subtle electronic interactions are crucial for a complete understanding of the molecule's stability and reactivity and can be quantified using computational methods like Natural Bond Orbital (NBO) analysis.
Mechanistic Probes through Computational Modeling
Computational modeling is an indispensable tool for exploring reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are challenging to observe experimentally.
N-alkylation and N-dealkylation are fundamental reactions for aniline derivatives. researchgate.netmdpi.com Computational studies can map out the potential energy surface for these reactions, identifying the most favorable pathways. For instance, the alkylation of the parent 4-chloro-2-methylaniline with a cyclopropylmethyl halide could be modeled to understand the transition state of the SN2 reaction.
Conversely, N-dealkylation, a common metabolic process often mediated by cytochrome P450 enzymes, can also be studied. wustl.edumdpi.com Theoretical models can simulate the initial hydrogen atom abstraction from the N-alkyl group, followed by the formation of an unstable carbinolamine intermediate which then fragments. Calculating the activation energies for these steps helps to predict the likelihood and rate of such metabolic transformations. mdpi.com
Table 2: Hypothetical Activation Energies for Key Mechanistic Steps
| Reaction Step | Process | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| N-Alkylation | SN2 Reaction | [H2N-R···CH2(cPr)···X]‡ | 15-25 |
| N-Dealkylation (Step 1) | Hydrogen Abstraction | [R-NH-CH(cPr)]• | 10-20 |
| N-Dealkylation (Step 2) | Carbinolamine Formation | R-NH-CH(OH)(cPr) | 5-10 |
| N-Dealkylation (Step 3) | C-N Bond Cleavage | [R-NH=CH(cPr)]+ | <5 |
| Note: Values are illustrative, based on computational studies of analogous N-dealkylation and alkylation reactions. R represents the 4-chloro-2-methylphenyl group; cPr represents the cyclopropyl group. |
The cyclopropylmethyl group is known for its unique reactivity, particularly its tendency to undergo ring-opening rearrangements under cationic or radical conditions. psu.edu Computational chemistry can model these complex transformations. For example, if the nitrogen atom were protonated or oxidized, leading to the formation of a cationic or radical center on the adjacent methylene (B1212753) group, the strained cyclopropane ring could open. chemrxiv.org
Theoretical calculations can predict the transition state structures and energy barriers for the rearrangement of the cyclopropylmethyl cation into homoallylic (but-3-enyl) or cyclobutyl cations. wiley.comnih.gov These studies help to determine which rearrangement pathway is kinetically and thermodynamically favored, providing crucial insights into the potential degradation or reaction pathways of this compound under specific chemical conditions. chemrxiv.org
Computational Spectroscopic Methodologies for Structural Elucidation
Computational methods are widely used to predict spectroscopic properties, which serves as a powerful aid in structural confirmation when compared with experimental data. researchgate.net By calculating theoretical spectra for a proposed structure, one can verify assignments of experimental spectra.
For this compound, DFT calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies, after appropriate scaling to account for systematic errors in the theoretical method, can be matched with experimental IR and Raman bands to confirm the presence of specific functional groups (e.g., N-H stretching, aromatic C-H bending, C-Cl stretching). researchgate.net
Similarly, NMR chemical shifts (1H and 13C) can be calculated and compared to experimental values. This is particularly useful for assigning signals in complex regions of the spectrum and for confirming the connectivity of the atoms within the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Functional Group / Atom | Predicted Value |
| IR Frequency (cm-1) | N-H Stretch | ~3400-3450 |
| Aromatic C-H Stretch | ~3050-3100 | |
| Aliphatic C-H Stretch | ~2900-3000 | |
| C=C Aromatic Stretch | ~1500-1600 | |
| C-N Stretch | ~1250-1350 | |
| C-Cl Stretch | ~1000-1100 | |
| 1H NMR Shift (ppm) | Aromatic C-H | 6.8-7.5 |
| N-H | 3.5-4.5 | |
| N-CH2 | ~2.9-3.2 | |
| Ar-CH3 | ~2.1-2.3 | |
| Cyclopropyl C-H | 0.2-1.1 | |
| 13C NMR Shift (ppm) | Aromatic C (C-N) | 145-150 |
| Aromatic C (C-Cl) | 125-130 | |
| Aromatic C-H | 115-135 | |
| N-CH2 | 50-55 | |
| Ar-CH3 | 17-20 | |
| Cyclopropyl CH | 8-12 | |
| Cyclopropyl CH2 | 3-6 | |
| Note: These are typical, estimated values based on DFT calculations for molecules with similar functional groups. |
Applications of 4 Chloro N Cyclopropylmethyl 2 Methylaniline As a Versatile Synthetic Intermediate
Precursor in the Construction of Diverse Chemical Scaffolds
The strategic placement of chloro, methyl, and N-cyclopropylmethyl substituents on the aniline (B41778) ring makes 4-chloro-N-(cyclopropylmethyl)-2-methylaniline a key building block for various chemical structures. The amino group allows for the formation of amides, sulfonamides, and other nitrogen-containing functionalities, while the aromatic ring is amenable to electrophilic substitution and transition-metal-catalyzed cross-coupling reactions.
A significant application of this intermediate is inferred in the synthesis of agrochemicals, such as herbicide safeners. For instance, the structurally related compound cyprosulfamide (B165978) is a known safener used to protect crop plants from herbicide injury. The synthesis of such complex sulfonamides often involves the coupling of a substituted aniline with a sulfonyl chloride derivative, highlighting a potential major use for this compound.
Furthermore, the core structure of 4-chloro-2-methylaniline (B164923) is a known precursor for the synthesis of azo dyes and certain pesticides. The N-cyclopropylmethyl group adds another layer of complexity and potential for biological activity, making it a target for the synthesis of novel bioactive compounds. The reactivity of the aniline moiety allows for its incorporation into various heterocyclic systems, which are prevalent in medicinal chemistry.
| Potential Scaffold | Key Reaction Type | Significance |
| Acylsulfamoylbenzamides | Amide bond formation | Agrochemicals (e.g., herbicide safeners) |
| Benzimidazoles | Cyclocondensation | Pharmaceuticals, materials science |
| Quinazolines | Cyclocondensation | Pharmaceuticals (e.g., enzyme inhibitors) |
| Substituted Biphenyls | Palladium-catalyzed cross-coupling | Agrochemicals, pharmaceuticals |
Strategies for Further Functionalization and Derivatization
The molecular architecture of this compound offers several avenues for further chemical modification, enabling the synthesis of a wide array of derivatives. These strategies can be broadly categorized by the reactive site being targeted.
Reactions at the Nitrogen Atom:
Acylation: The secondary amine can readily react with acyl chlorides or anhydrides to form amides. This is a fundamental transformation for introducing a wide range of functional groups.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common motif in many biologically active molecules.
Alkylation/Arylation: While already N-alkylated, further reaction at the nitrogen is possible under specific conditions, though this is less common than reactions involving the aromatic ring or the initial primary aniline. Palladium-catalyzed C-N cross-coupling reactions have become a powerful tool for the N-arylation of anilines. nih.gov
Reactions on the Aromatic Ring:
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. The directing effects of the amino, methyl, and chloro groups will influence the position of incoming electrophiles such as nitro, halogen, or acyl groups. The inherent reactivity of the aniline ring can be modulated to achieve desired substitution patterns.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the aniline core to other molecular fragments.
Modification of the Cyclopropylmethyl Group:
| Functionalization Strategy | Reagent/Catalyst | Resulting Functional Group/Scaffold |
| N-Acylation | Acyl Chloride/Anhydride | Amide |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Electrophilic Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitroaniline derivative |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted aniline |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Di- or tri-substituted aniline |
Comparative Analysis with Other N-Alkyl Anilines in Synthetic Chemistry
In synthetic chemistry, the choice of the N-alkyl group on an aniline can significantly impact its reactivity, selectivity, and the properties of the final product. A comparative analysis of this compound with other N-alkyl anilines, such as N-methyl or N-ethyl anilines, reveals several key differences.
Steric Hindrance:
The cyclopropylmethyl group is sterically more demanding than a simple methyl or ethyl group. This increased steric bulk around the nitrogen atom can influence the rate and feasibility of certain reactions. For instance, in nucleophilic substitution reactions where the aniline nitrogen acts as the nucleophile, the cyclopropylmethyl group may slow down the reaction compared to its N-methyl counterpart.
Electronic Effects:
The electronic properties of the N-alkyl group can also play a role. While the difference in inductive effects between a cyclopropylmethyl and a methyl group is not drastic, it can subtly influence the basicity of the nitrogen atom and the electron density of the aromatic ring.
Reactivity in Specific Reactions:
N-Dealkylation: The cyclopropylmethyl group may exhibit different stability towards N-dealkylation reactions compared to other alkyl groups. This is an important consideration in metabolic studies of molecules derived from this intermediate.
Cyclization Reactions: The presence of the cyclopropyl (B3062369) ring can open up unique possibilities for intramolecular cyclization reactions that are not possible with simple alkyl groups.
The choice of the N-cyclopropylmethyl group is often deliberate in the design of bioactive molecules. The cyclopropyl moiety is known to impart favorable properties such as increased metabolic stability, enhanced potency, and improved membrane permeability. Therefore, while the synthesis of N-cyclopropylmethyl anilines might present unique challenges compared to simpler N-alkyl anilines, the potential benefits in the final product often justify its use. The development of efficient methods for the N-cyclopropylation of anilines, for example, using cyclopropylboronic acid with a copper catalyst, has made these intermediates more accessible. nih.gov
| N-Alkyl Group | Relative Steric Hindrance | Potential Influence on Reactivity | Common Applications |
| Methyl | Low | Higher reactivity in nucleophilic reactions | General synthetic intermediate |
| Ethyl | Moderate | Slightly reduced reactivity compared to methyl | General synthetic intermediate |
| Cyclopropylmethyl | High | Can hinder reactions at the nitrogen; may enable unique cyclizations | Agrochemicals, pharmaceuticals (improved metabolic stability) |
Future Directions and Emerging Research Avenues
Innovation in Environmentally Benign Synthetic Protocols
The development of sustainable and environmentally friendly synthetic methods for producing 4-chloro-N-(cyclopropylmethyl)-2-methylaniline and its analogs is a critical area for future research. Traditional methods for the synthesis of substituted anilines and their N-alkylated derivatives often rely on harsh reagents and generate significant waste. Future investigations should focus on pioneering greener alternatives that prioritize atom economy, energy efficiency, and the use of non-toxic materials.
Several promising strategies could be explored:
Visible-Light-Induced Synthesis: Harnessing the power of visible light as a renewable energy source for chemical transformations is a rapidly growing field. Research into the visible-light-induced N-alkylation of 4-chloro-2-methylaniline (B164923) with a suitable cyclopropylmethyl precursor could offer a mild and efficient synthetic route, potentially avoiding the need for harsh bases or metal catalysts.
Catalytic C-H Amination: Direct C-H amination of an appropriate arene precursor using an iron-based catalyst represents another frontier in green synthesis. This approach could provide a more direct and atom-economical pathway to the aniline (B41778) core, minimizing the number of synthetic steps and associated waste.
Eco-Friendly Catalysts: The use of benign and inexpensive catalysts, such as magnesium sulfate, has shown promise in the acetylation of anilines. Exploring the application of similar earth-abundant metal catalysts or organocatalysts for the N-alkylation step could significantly improve the environmental profile of the synthesis.
Alternative Alkylating Agents: Investigating the use of less hazardous alkylating agents, such as dimethyl carbonate, in the presence of recyclable catalysts like copper-zirconium bimetallic nanoparticles, could provide a safer and more sustainable alternative to traditional cyclopropylmethyl halides.
These innovative synthetic protocols would not only make the production of this compound more sustainable but could also be broadly applicable to the synthesis of a wide range of other valuable N-alkylated aniline derivatives.
Deeper Exploration of Structure-Reactivity Relationships within Analogous Compounds
A systematic investigation into the structure-reactivity relationships (SRRs) of this compound and its analogs is essential for understanding and predicting their chemical behavior. The interplay of electronic and steric effects from the chloro, methyl, and N-cyclopropylmethyl substituents will significantly influence the compound's nucleophilicity, basicity, and susceptibility to various chemical transformations.
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for a series of analogous compounds would allow for the quantitative correlation of physicochemical properties with their reactivity or biological activity. By systematically varying the substituents on the aniline ring and the N-alkyl group, researchers can build predictive models to guide the design of new molecules with desired properties.
Hammett Analysis: Applying Hammett analysis to a series of para- and meta-substituted N-cyclopropylmethyl-2-methylanilines would provide valuable insights into the electronic effects of different functional groups on the reaction rates and equilibrium constants of various reactions.
Steric Hindrance Evaluation: The ortho-methyl group and the N-cyclopropylmethyl group introduce significant steric bulk around the nitrogen atom and the aromatic ring. Detailed kinetic studies of reactions such as electrophilic aromatic substitution and nucleophilic substitution will be crucial to quantify the impact of this steric hindrance on reaction rates and regioselectivity.
Influence of the N-Cyclopropylmethyl Group: The unique electronic and steric properties of the cyclopropylmethyl group can influence the reactivity of the aniline nitrogen. Studies comparing the reactivity of N-cyclopropylmethyl derivatives to other N-alkylated anilines (e.g., N-ethyl, N-isopropyl) would help to elucidate the specific contribution of this moiety.
A deeper understanding of these structure-reacitivity relationships will be invaluable for controlling the outcomes of chemical reactions involving this compound and for designing new derivatives with tailored reactivity for specific applications.
Potential for Catalyst Development in Transformations Involving the Compound
The structural features of this compound make it an intriguing candidate for development as a ligand in catalysis or even as an organocatalyst itself. The substituted aniline core can be readily modified to coordinate with various transition metals, while the nitrogen atom's lone pair offers potential for organocatalytic activity.
Future research could pursue the following avenues:
Aniline-Based Ligand Synthesis: The compound could serve as a scaffold for the synthesis of novel ligands for transition metal catalysis. The electronic and steric properties of the aniline ring, tuned by the chloro and methyl groups, could influence the catalytic activity and selectivity of metal complexes in reactions such as cross-coupling, C-H activation, and hydrogenation.
Palladium and Nickel Catalysis: Aniline derivatives have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions. Investigating the performance of ligands derived from this compound in Suzuki-Miyaura, Buchwald-Hartwig, and other important C-C and C-N bond-forming reactions is a logical next step. Similarly, its potential in nickel-catalyzed transformations, which are gaining prominence due to the lower cost and toxicity of nickel, should be explored.
Organocatalysis: The N-cyclopropylmethylaniline moiety itself could be explored for its potential as an organocatalyst. The basicity of the nitrogen atom, modulated by the electronic effects of the ring substituents, could be harnessed to catalyze a variety of organic reactions, such as aldol reactions, Michael additions, or asymmetric transformations.
Catalyst Screening: A high-throughput screening approach could be employed to evaluate the catalytic activity of this compound and its derivatives in a wide range of chemical transformations. This would rapidly identify potential catalytic applications and guide further catalyst design and optimization.
The development of new catalysts based on this readily accessible scaffold could have a significant impact on synthetic organic chemistry by enabling more efficient and selective chemical transformations.
Advanced Computational Approaches for Complex Reaction Dynamics
Computational chemistry offers a powerful toolkit for gaining deep insights into the reaction mechanisms, kinetics, and thermodynamics of chemical processes involving this compound. Advanced computational methods can be used to model complex reaction dynamics and predict the outcomes of reactions, thereby guiding experimental design and accelerating the discovery process.
Key areas for future computational research include:
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure, geometry, and reactivity of the molecule. These calculations can provide valuable information about bond energies, reaction barriers, and the stability of intermediates and transition states for various reactions. This will be crucial for understanding the regioselectivity and stereoselectivity of transformations involving this compound.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in different solvent environments and its interactions with other molecules, such as reactants, catalysts, or biological targets. These simulations can provide insights into the conformational flexibility of the N-cyclopropylmethyl group and its influence on the accessibility of the reactive sites.
Reaction Pathway Prediction: Advanced computational algorithms can be used to automatically explore and predict potential reaction pathways for transformations involving this compound. This can help to identify novel and unexpected reaction outcomes and guide the design of experiments to achieve desired products.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying reactions in complex environments, such as in the active site of an enzyme or on the surface of a catalyst, hybrid QM/MM methods can be employed. These methods treat the reactive part of the system with high-level quantum mechanics while the surrounding environment is described with more computationally efficient molecular mechanics, providing a balance between accuracy and computational cost.
By leveraging these advanced computational approaches, researchers can gain a detailed, atomistic-level understanding of the chemical behavior of this compound, which will be instrumental in unlocking its full potential in various scientific and technological applications.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, and how can reaction yields be optimized?
The synthesis of structurally similar aniline derivatives (e.g., 2-cyclopropyl-4-methylaniline) typically involves cyclopropylation of a precursor amine. A validated method includes reacting 4-methylaniline with cyclopropyl bromide in the presence of a base (e.g., potassium carbonate) under reflux in toluene . To optimize yields:
- Use anhydrous conditions to minimize hydrolysis.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify intermediates via column chromatography with ethyl acetate/hexane gradients.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., cyclopropylmethyl group at the nitrogen) via H and C NMR. Look for characteristic splitting patterns for cyclopropane protons (~δ 0.5–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N–H stretching (~3400 cm) and C–Cl bonds (~550–850 cm) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Based on GHS classifications for analogous chlorinated anilines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .
- Spill Management : Collect solid residues using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites. The chlorine atom at the 4-position is likely susceptible to nucleophilic attack due to electron-withdrawing effects.
- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
Q. What strategies resolve contradictions in toxicity data for chlorinated aniline derivatives?
- In Vitro Assays : Perform Ames tests to assess mutagenicity and compare with structurally similar compounds (e.g., 2-methylaniline, a known carcinogen) .
- Dose-Response Studies : Evaluate acute vs. chronic toxicity using zebrafish embryos or rodent models. Note that conflicting data may arise from differences in metabolic pathways across species .
Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect trace impurities (e.g., dechlorinated byproducts or cyclopropane ring-opened derivatives) with a C18 column and 0.1% formic acid mobile phase.
- Quantitative H NMR : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities ≥0.1% .
Q. What environmental persistence metrics should be evaluated for this compound?
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water matrices.
- Partition Coefficients : Determine log (octanol-water) via shake-flask methods to assess bioaccumulation potential. Chlorinated anilines typically exhibit moderate hydrophobicity (log ~2.5–3.5) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
